molecular formula C16H29NO3 B12650698 Undecyl 5-oxo-L-prolinate CAS No. 37673-24-8

Undecyl 5-oxo-L-prolinate

Cat. No.: B12650698
CAS No.: 37673-24-8
M. Wt: 283.41 g/mol
InChI Key: XWCIHBWSVCHGIS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with undecanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Undecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of undecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It is believed to act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The exact molecular targets and pathways involved are still under investigation, but it is known to participate in various metabolic processes .

Properties

CAS No.

37673-24-8

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

undecyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-13-20-16(19)14-11-12-15(18)17-14/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1

InChI Key

XWCIHBWSVCHGIS-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.